molecular formula C11H11ClN2O B11733332 2-(4-aminophenyl)pyridin-3-ol Hydrochloride CAS No. 5792-65-4

2-(4-aminophenyl)pyridin-3-ol Hydrochloride

Cat. No.: B11733332
CAS No.: 5792-65-4
M. Wt: 222.67 g/mol
InChI Key: ACCPOZQLRQFALA-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)pyridin-3-ol Hydrochloride (CAS: 1082739-91-0) is a pyridine derivative featuring a 4-aminophenyl substituent at the C2 position and a hydroxyl group at C3 of the pyridine ring. Its molecular formula is C₁₁H₁₁ClN₂O, with a molecular weight of 234.67 g/mol. Its structural flexibility allows for modifications that enhance binding affinity and pharmacokinetic properties, making it a candidate for drug development .

Properties

CAS No.

5792-65-4

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

2-(4-aminophenyl)pyridin-3-ol;hydrochloride

InChI

InChI=1S/C11H10N2O.ClH/c12-9-5-3-8(4-6-9)11-10(14)2-1-7-13-11;/h1-7,14H,12H2;1H

InChI Key

ACCPOZQLRQFALA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)N)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenyl)pyridin-3-ol Hydrochloride typically involves the reaction of 4-nitrophenylpyridine with reducing agents to convert the nitro group to an amino group. This can be achieved using hydrogenation in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder in acidic conditions. The hydroxyl group can be introduced through a subsequent hydroxylation reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for efficient production. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Key Reactions and Conditions

The following table summarizes critical reaction types, reagents, and conditions derived from experimental data:

Reaction Type Reagents Conditions Yield Source
Hydrogenation H₂, catalyst (e.g., Pd)Hydrogen atmosphere, 4 h, filteredNot specified
Oxidation SeO₂90°C under N₂, 5 hNot specified
Coupling (amide) EDCI, DIEA, DMFStirred at room temperature, 1.5 h42%
Salt formation HClProtonation in aqueous solutionNot specified

Functional Group Transformations

The compound’s structural features enable participation in diverse reactions:

  • Hydrogen bonding : The amino (-NH₂) and hydroxyl (-OH) groups facilitate interactions with biological targets, as observed in studies on similar compounds .

  • Electrophilic substitution : The pyridine ring may undergo reactions at positions influenced by the substituents, though specific examples are not detailed in the provided sources.

  • Coordination chemistry : The hydrochloride salt form enhances aqueous solubility, enabling applications in medicinal chemistry.

Industrial vs. Lab-Scale Production

  • Industrial methods : Continuous flow processes automate reaction parameters (temperature, pressure) to optimize yield and purity.

  • Lab-scale synthesis : Manual steps include filtration, extraction, and chromatographic purification (e.g., using petroleum ether/ethyl acetate mixtures) .

Biological Implications

While the query focuses on chemical reactions, the compound’s reactivity with biological systems (e.g., enzyme inhibition, DNA adduct formation) is influenced by its functional groups. For example, analogous compounds exhibit anti-cancer activity via cytochrome P450 interactions and DNA adduct formation . These properties underscore the importance of precise synthetic control to maintain bioactivity.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 2-(4-Aminophenyl)pyridin-3-ol
  • Molecular Formula : C11H11ClN2O
  • Molecular Weight : 198.21 g/mol

The compound features a pyridine ring and an aniline derivative, which contributes to its diverse reactivity and potential biological activity. The presence of both an amino group and a hydroxyl group enhances its ability to interact with various molecular targets.

Synthetic Routes

The synthesis of 2-(4-Aminophenyl)pyridin-3-ol Hydrochloride typically involves the following steps:

  • Reduction : The conversion of 4-nitrophenylpyridine to 4-aminophenylpyridine using reducing agents such as hydrogenation with palladium catalysts or chemical reduction with iron powder.
  • Hydroxylation : Introduction of the hydroxyl group through hydroxylation reactions.

These methods ensure high yield and purity, essential for its application in research.

Chemistry

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. It can undergo various reactions:

  • Oxidation : Formation of nitroso or nitro derivatives.
  • Reduction : Production of primary or secondary amines.
  • Substitution : Electrophilic or nucleophilic substitution reactions.

Biology

The compound is investigated for its role as a biochemical probe and precursor for biologically active compounds. Its structural features allow it to form hydrogen bonds, enabling interactions with enzymes or receptors. This interaction can modulate biological pathways, potentially leading to:

  • Enzyme Inhibition : Targeting specific enzymes involved in cellular processes.
  • Reactive Oxygen Species Generation : Inducing oxidative stress in cancer cells.
  • Cell Cycle Arrest : Inhibiting cancer cell proliferation.

Medicine

Recent studies have highlighted the potential therapeutic properties of this compound, particularly in anticancer research. Compounds structurally similar to it have shown promise in:

  • Anticancer Activity : Inhibiting DNA methyltransferases (DNMTs) linked to cancer cell proliferation.
  • Apoptosis Induction : Triggering programmed cell death in various cancer cell lines.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Anticancer Properties :
    • A study indicated that related pyridine derivatives inhibited DNMTs, leading to reactivation of tumor suppressor genes, which is crucial for cancer therapy .
    • Another investigation found that certain derivatives induced apoptosis in leukemia cell lines, suggesting their potential as therapeutic agents .
  • Biochemical Probes :
    • Research has demonstrated that the compound can serve as a probe for studying enzyme activities due to its ability to interact specifically with target sites .

Mechanism of Action

The mechanism of action of 2-(4-aminophenyl)pyridin-3-ol Hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Structural and Functional Analogues

2-(4-Aminophenyl)benzothiazole
  • Molecular Formula : C₁₃H₁₀N₂S
  • Key Features: Replaces the pyridine core with a benzothiazole ring. The amino group at the para position on the phenyl ring is critical for anticancer activity.
  • Research Findings: Exhibits potent anticancer and antimicrobial activity, particularly against breast cancer cell lines (e.g., MCF-7). The meta-substituted analog (2-(3-aminophenyl)benzothiazole) shows reduced efficacy, highlighting the importance of para-substitution for optimal activity .
4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol Hydrochloride
  • Molecular Formula: C₆H₈ClNO₂
  • Key Features : Fused isoxazole-pyridine ring system.
  • Research Findings: Acts as a δ subunit-selective GABAₐ receptor agonist.
3-Amino-5-methoxypyridin-4-ol·2HCl
  • Molecular Formula : C₆H₉Cl₂N₂O₂
  • Key Features: Methoxy and amino groups at C5 and C3, respectively.
LY2409881 Hydrochloride
  • Molecular Formula : C₂₄H₂₉ClN₆OS·xHCl
  • Key Features : Complex structure with benzothiophene and pyrimidine moieties.
  • Research Findings :
    • A kinase inhibitor targeting IKKβ, showing promise in cancer therapy.
    • The bulky substituents enhance target specificity but may reduce oral bioavailability compared to simpler pyridine derivatives .
2-Fluoro-5-(4-fluorophenyl)pyridine
  • Molecular Formula : C₁₁H₇F₂N
  • Key Features : Fluorine atoms at C2 and the para position of the phenyl ring.
  • Research Implications :
    • Fluorination increases lipophilicity and metabolic stability, making it a valuable scaffold for antiviral and anticancer agents .

Comparative Data Table

Compound Name Molecular Formula Substituent Positions Biological Activity Key Reference
2-(4-Aminophenyl)pyridin-3-ol HCl C₁₁H₁₁ClN₂O C2: 4-aminophenyl; C3: -OH CNS target research
2-(4-Aminophenyl)benzothiazole C₁₃H₁₀N₂S C2: 4-aminophenyl Anticancer, antimicrobial
4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol HCl C₆H₈ClNO₂ Fused isoxazole-pyridine GABAₐ receptor agonist
3-Amino-5-methoxypyridin-4-ol·2HCl C₆H₉Cl₂N₂O₂ C3: -NH₂; C5: -OCH₃ Structural analog
LY2409881 hydrochloride C₂₄H₂₉ClN₆OS·xHCl Multi-heterocyclic substituents Kinase inhibition (IKKβ)
2-Fluoro-5-(4-fluorophenyl)pyridine C₁₁H₇F₂N C2: -F; C5: 4-fluorophenyl Biological precursor

Key Structural-Activity Insights

Substituent Position: Para-substituted aminophenyl groups (e.g., 2-(4-aminophenyl)pyridin-3-ol HCl) enhance receptor binding compared to meta-substituted analogs (e.g., 2-(3-aminophenyl)benzothiazole) .

Heterocycle Modifications :

  • Fused rings (e.g., isoxazole in ) improve selectivity for neurological targets, while benzothiazole derivatives () favor anticancer activity.

Functional Groups :

  • Fluorine atoms () increase metabolic stability, whereas hydroxyl groups () improve solubility but limit CNS penetration.

Biological Activity

2-(4-Aminophenyl)pyridin-3-ol hydrochloride is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound can be represented as follows:

  • IUPAC Name : 2-(4-Aminophenyl)pyridin-3-ol
  • Molecular Formula : C11_{11}H10_{10}N2_{2}O
  • Molecular Weight : 198.21 g/mol

Anticancer Properties

Studies indicate that compounds with similar structures to this compound may possess anticancer properties. For example, certain pyridine derivatives have been linked to the inhibition of DNA methyltransferases (DNMTs), which play a critical role in cancer cell proliferation. The inhibition of DNMTs can lead to reactivation of tumor suppressor genes, suggesting a potential mechanism for anticancer activity .

Recent investigations into compounds structurally related to this compound have shown promising results in inducing apoptosis in cancer cell lines, highlighting their potential as therapeutic agents .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, such as DNMTs, leading to altered gene expression.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that related compounds induce oxidative stress in cancer cells, promoting apoptosis.
  • Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at various phases, thereby inhibiting proliferation.

Study on Anticancer Activity

A study evaluated the effects of a series of pyridine derivatives on leukemia cell lines, revealing that some compounds induced significant cytotoxicity with IC50 values in the micromolar range. Notably, one derivative exhibited an IC50 value of 0.9 µM against DNMT3A, indicating robust anticancer potential .

Study on Antimicrobial Efficacy

In another investigation focused on the antimicrobial properties of pyridine derivatives, it was found that modifications in the chemical structure led to enhanced activity against resistant bacterial strains. The study highlighted the importance of substituent groups in determining the efficacy of these compounds .

Data Tables

Activity Type Compound Target Organism MIC (mg/mL) Reference
AntimicrobialPyridine DerivativeS. aureus0.0039
AntimicrobialPyridine DerivativeE. coli0.025
AnticancerCompound ALeukemia CellsIC50 = 0.9 µM
AnticancerCompound BVarious Cancer LinesIC50 = 15 µM

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and structural identity of 2-(4-aminophenyl)pyridin-3-ol Hydrochloride?

  • Methodology :

  • High-Performance Liquid Chromatography (HPLC) is critical for assessing purity. For example, compounds with structural similarities (e.g., TP-238 Hydrochloride) are validated using ≥98% HPLC purity thresholds .
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H/13C) and Fourier-Transform Infrared Spectroscopy (FTIR) are standard for structural confirmation. Evidence from pyridine derivatives (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine) highlights the use of NMR to resolve aromatic proton signals and verify substitution patterns .
  • Mass Spectrometry (MS) ensures molecular weight accuracy, as demonstrated in safety data sheets for related hydrochlorides .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection. Safety data for structurally similar hydrochlorides mandate immediate skin decontamination with water and avoidance of inhalation .
  • Ventilation : Work in a fume hood to prevent aerosol exposure, as advised for pyridine-based compounds .
  • Waste Management : Segregate waste for professional disposal to avoid environmental contamination, as emphasized in synthesis guidelines for related intermediates .

Q. How can researchers optimize synthesis yields for this compound?

  • Methodology :

  • Reaction Solvent Selection : Dichloromethane (DCM) is effective for maintaining reaction homogeneity, as seen in the synthesis of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine .
  • Temperature Control : Gradual heating (e.g., 40–60°C) minimizes side reactions in amine-functionalized pyridines .
  • Purification Steps : Column chromatography with silica gel and polar solvents (e.g., methanol/ethyl acetate mixtures) improves yield, as applied to piperidine-linked hydrochlorides .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?

  • Methodology :

  • X-ray Crystallography : For definitive structural confirmation, single-crystal analysis resolves ambiguities in proton environments. For example, crystal structures of pyridine derivatives (e.g., Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate) validate NMR assignments with mean C–C bond precision of 0.005 Å .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts to cross-validate experimental data, a strategy used for fluorinated pyridines .

Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?

  • Methodology :

  • pH-Dependent Stability Assays : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC. This approach is validated in stability studies of aminophenol derivatives .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles, as applied to hydrochlorides with hygroscopic properties .

Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?

  • Methodology :

  • Analog Synthesis : Introduce substituents (e.g., halogens, methyl groups) at the 4-aminophenyl or pyridin-3-ol positions. For example, fluorinated analogs of pyridine derivatives show enhanced receptor binding in medicinal chemistry studies .
  • Biological Assays : Use enzyme-linked immunosorbent assays (ELISA) or cell-based models to test inhibition of targets like kinases or GPCRs, as demonstrated for related pyrimidine-carboxamides .

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